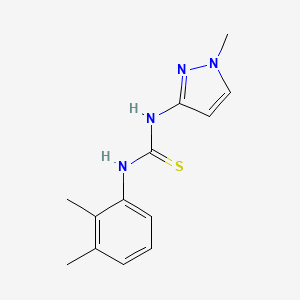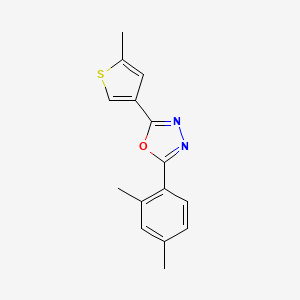![molecular formula C22H19ClN4O B4843403 2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4843403.png)
2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
説明
2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamide derivatives and has been shown to possess a range of pharmacological properties. In
作用機序
The exact mechanism of action of 2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been reported to inhibit the activity of certain protein kinases, such as Akt and ERK, which are involved in cell signaling pathways that play a role in cancer development.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide has been shown to possess a range of biochemical and physiological effects. Several studies have demonstrated its anti-inflammatory activity, which is thought to be mediated through the inhibition of COX-2 activity. Additionally, it has been shown to possess anti-cancer activity, which is thought to be mediated through the inhibition of protein kinases involved in cancer development. Other studies have reported its antimicrobial activity, which is thought to be mediated through the inhibition of bacterial enzymes involved in cell wall synthesis.
実験室実験の利点と制限
One of the main advantages of using 2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and its pharmacological effects have been well-characterized, making it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported its cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide. One area of research is the development of more potent and selective derivatives of this compound. Several studies have reported the synthesis of various analogs of this compound, which have shown improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases. Several studies have reported its potential use as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
科学的研究の応用
2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Several studies have investigated the use of this compound as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
2-(3-chlorophenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-2-27-14-15(13-25-27)12-24-22(28)19-11-21(16-6-5-7-17(23)10-16)26-20-9-4-3-8-18(19)20/h3-11,13-14H,2,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXAYERFGBZDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



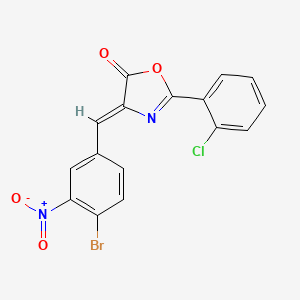

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4843338.png)
![N-(3-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4843344.png)

![5-{3-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4843349.png)
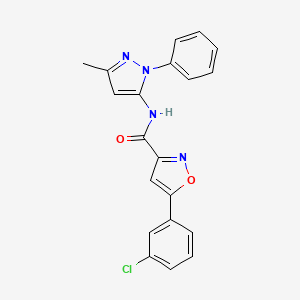
![(3aR,7aS)-2-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843369.png)
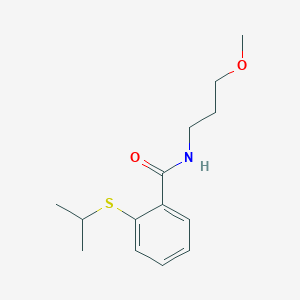
![ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4843373.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4843383.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4843384.png)
